molecular formula C21H20N4O4S B2975315 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-78-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2975315
CAS No.: 942010-78-8
M. Wt: 424.48
InChI Key: OWQXBUSBNMRFMT-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .

Scientific Research Applications

Drug Metabolism

A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with the compound , highlights the complex metabolic pathways involved. This research is crucial for understanding how drugs are processed in the human body, affecting efficacy and safety profiles. The study found that SB-649868 undergoes extensive metabolism, with principal elimination via feces, and identified several metabolites, underscoring the importance of metabolism studies in drug development (Renzulli et al., 2011).

Antimicrobial Activity

Research into thiazole derivatives has shown promising antibacterial activity. For instance, a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential for thiazole derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Palkar et al., 2017).

Anticancer Evaluation

The synthesis and biological screening of thiazole-5-carboxamide derivatives have revealed their varied biological activities, including anticancer potential. These compounds have been evaluated for their efficacy against different cancer cell lines, offering insights into the design of novel anticancer therapies. Such studies contribute to the identification of new therapeutic targets and the development of drugs with improved efficacy and safety profiles (Mhaske et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, one compound showed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in its mechanism of action .

Future Directions

The future directions for research on “N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” could include further investigation into its synthesis, molecular structure, mechanism of action, and potential applications. The development of sensitive and selective sensors for heavy metals using similar compounds has been suggested .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12-3-6-15(7-4-12)24-20(27)25-21-23-13(2)18(30-21)19(26)22-10-14-5-8-16-17(9-14)29-11-28-16/h3-9H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQXBUSBNMRFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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